Ethyl 2-(benzylamino)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(benzylamino)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(benzylamino)-2-methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzylamino)-2-methylpropanoate typically involves the esterification of 2-(benzylamino)-2-methylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(Benzylamino)-2-methylpropanoic acid+EthanolAcid CatalystEthyl 2-(benzylamino)-2-methylpropanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzylamino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-(benzylamino)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 2-(benzylamino)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2-(benzylamino)-2-methylpropanoic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-(benzylamino)-2-methylpropanoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(amino)-2-methylpropanoate: Lacks the benzyl group, leading to different chemical and biological properties.
Ethyl 2-(benzylamino)-2-ethylpropanoate: Contains an ethyl group instead of a methyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 2-(benzylamino)-2-methylpropanoate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-12(15)13(2,3)14-10-11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3 |
InChI Key |
IZJWTDWEIYLCOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.